

physical and chemical properties of 2-(3-Fluorophenyl)thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1393109

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An In-depth Technical Guide to **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(3-Fluorophenyl)thiazole-4-carbaldehyde** (CAS No: 885279-20-9). As a key synthetic intermediate, this compound is of significant interest to researchers in medicinal chemistry, drug development, and material science. Its unique molecular architecture, featuring a fluorinated phenyl ring coupled with a reactive thiazole-carbaldehyde moiety, makes it a versatile building block for a range of high-value molecules. This document synthesizes available data on its properties, reactivity, and applications, offering field-proven insights for scientific professionals.

Core Molecular Profile

2-(3-Fluorophenyl)thiazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde that has gained prominence as a precursor in the synthesis of complex organic molecules. Its structure is foundational to its utility, combining the electronic effects of a fluorine substituent with the versatile reactivity of an aldehyde group on a thiazole scaffold.

Caption: Chemical structure of **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**.

Physical and Chemical Identifiers

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use and safety considerations.

Property	Value	Source(s)
CAS Number	885279-20-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ FNOS	[1] [2] [3]
Molecular Weight	207.22 g/mol	[2] [3]
Appearance	Pale yellow solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage	Store at 0-8 °C	[1]

Physicochemical Properties

Detailed physicochemical data for this specific isomer are not broadly published. However, data from related isomers and general chemical principles provide valuable context.

- **Melting Point:** The melting point has not been specifically reported in the reviewed literature. For context, a structurally related compound, 4-(3-Fluorophenyl)thiazole-2-carboxylic acid, is a white solid with a melting point of 84–86 °C.[\[4\]](#) Melting points are determined experimentally and are crucial for confirming purity.
- **Boiling Point:** Experimental data for the 3-fluoro isomer is unavailable. The isomeric compound, 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde, has a reported boiling point of 346.145 °C at 760 mmHg.[\[5\]](#) It is critical to note that positional isomerism significantly impacts physical properties, and this value should not be used as a direct substitute.
- **Solubility:** Quantitative solubility data in common laboratory solvents is not available. Based on its structure, it is expected to have limited solubility in water and better solubility in organic solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF).

Chemical Profile and Reactivity

The compound's reactivity is governed by its three primary functional components: the aldehyde group, the thiazole ring, and the 3-fluorophenyl substituent. This combination makes it a valuable and versatile synthetic intermediate.^[1]

- **Aldehyde Group:** The carbaldehyde at the 4-position is a primary site for reactivity. It readily undergoes nucleophilic addition and condensation reactions. For instance, it can react with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones, which are common pathways for elaborating the core structure into more complex drug candidates.^[6]
- **Thiazole Ring:** The thiazole ring is a stable aromatic heterocycle that serves as a rigid scaffold. Its presence enhances the biological activity of the overall molecule and is a common feature in many approved drugs.^{[4][7]} The ring itself can participate in certain electrophilic substitution reactions, though it is less reactive than the phenyl ring.
- **3-Fluorophenyl Group:** The fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties through its inductive effect. This modification can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug design.^[8] The phenyl ring can undergo further electrophilic aromatic substitution, with the fluorine atom acting as a weak ortho-, para-director.

Caption: Key reactions involving the aldehyde group.

Protocol for Spectroscopic Characterization

While specific spectral data for this compound is not available in the cited literature, a standard protocol for its characterization can be outlined based on common laboratory practices.^[9] The following methodologies are standard for confirming the identity and purity of such a compound.

Standard Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, prepare a KBr pellet or cast a thin film from a volatile solvent. For mass spectrometry, dissolve the sample in a suitable solvent like methanol or acetonitrile.

- ^1H and ^{13}C NMR Spectroscopy:
 - Record spectra on a 300 MHz or higher spectrometer.[\[9\]](#)
 - Expected ^1H NMR Signals: An aldehyde proton (CHO) signal is expected at a highly deshielded chemical shift (δ 9-10 ppm). A singlet for the thiazole proton (at C5) would appear in the aromatic region. The four protons of the 3-fluorophenyl group will present as a complex multiplet pattern in the aromatic region (δ 7-8 ppm).
 - Expected ^{13}C NMR Signals: A signal for the aldehyde carbonyl carbon is expected around δ 180-190 ppm. Signals for the aromatic and heterocyclic carbons would appear between δ 110-170 ppm.
- Infrared (IR) Spectroscopy:
 - Record the spectrum from 4000 to 450 cm^{-1} .[\[9\]](#)
 - Expected Key Bands: A strong, sharp absorption band around 1700-1720 cm^{-1} corresponding to the C=O stretch of the aldehyde. C-H stretching bands for the aromatic rings will appear around 3000-3100 cm^{-1} . A C-F stretching band is expected around 1100-1250 cm^{-1} .
- High-Resolution Mass Spectrometry (HRMS):
 - Utilize an electrospray ionization (ESI) source.[\[9\]](#)
 - Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z value corresponding to the exact mass of $\text{C}_{10}\text{H}_7\text{FNOS}^+$.

Applications in Research and Development

The unique structural features of **2-(3-Fluorophenyl)thiazole-4-carbaldehyde** make it a valuable precursor in several high-tech fields.[\[1\]](#)

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of novel therapeutic agents.[\[1\]](#) Thiazole-containing molecules are investigated for a wide array of biological activities. Its derivatives are specifically explored as anti-cancer and anti-

inflammatory agents.[1] It has also been used as a reactant in the preparation of SGLT1/SGLT2 dual inhibitors for treating type II diabetes.[2]

- **Agrochemical Synthesis:** In agriculture, it serves as a building block for creating new pesticides and herbicides. The inclusion of the fluorophenyl-thiazole motif can lead to compounds with enhanced efficacy and better stability.[1]
- **Material Science:** The compound is utilized in the development of advanced materials, including organic semiconductors and fluorescent probes, where its heterocyclic and aromatic nature can be exploited for specific electronic and photophysical properties.[1][8]

Caption: Major application areas for the title compound.

Conclusion

2-(3-Fluorophenyl)thiazole-4-carbaldehyde is a high-value chemical intermediate with significant potential in diverse scientific fields. Its well-defined reactivity, centered on the aldehyde functional group, combined with the beneficial properties imparted by the fluorophenyl and thiazole moieties, makes it an attractive starting material for complex molecular design. While detailed public data on some of its physical properties are sparse, its chemical utility is clearly established. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their synthetic and developmental workflows.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(3-FLUORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 885279-20-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Buy 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | 383142-69-6 [smolecule.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. frontiersin.org [frontiersin.org]
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